

Deucravacitinib and Tofacitinib in Psoriasis Models: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key oral small molecule inhibitors, deucravacitinib and tofacitinib, in the context of preclinical psoriasis models. The information is intended to offer researchers and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Deucravacitinib and tofacitinib both target the Janus kinase (JAK) signaling pathway, a critical mediator of cytokine signaling in autoimmune diseases like psoriasis. However, their selectivity and mechanism of action differ significantly.

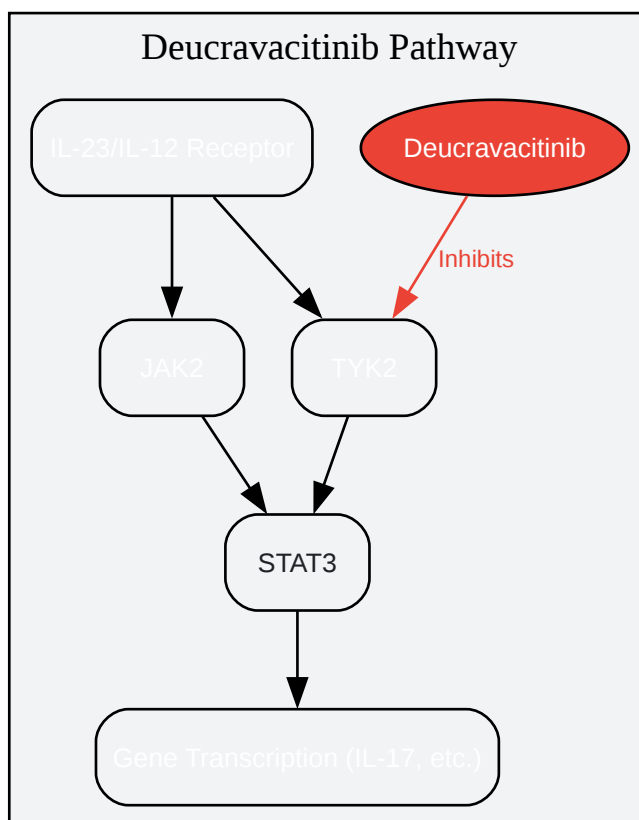
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).^{[1][2][3]} It uniquely binds to the regulatory (pseudokinase) domain of TYK2, locking the enzyme in an inactive state.^[3] This allosteric inhibition confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby primarily blocking the signaling of interleukin-23 (IL-23), IL-12, and Type 1 interferons (IFNs), key cytokines in the pathogenesis of psoriasis.^{[1][2]}

Tofacitinib, on the other hand, is a pan-JAK inhibitor that primarily targets JAK1 and JAK3, with some activity against JAK2.^{[4][5]} It functions by competitively inhibiting the ATP-binding site in

the catalytic domain of these kinases.[3] This broader spectrum of inhibition affects the signaling of a wider range of cytokines, which can be both beneficial for efficacy and a potential source of off-target effects.

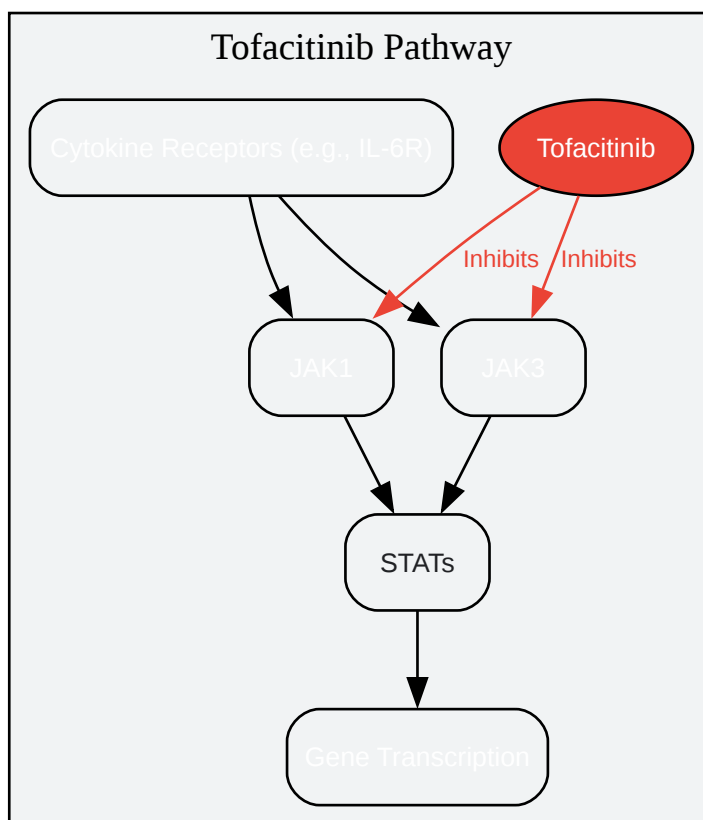
Signaling Pathways

The differential selectivity of deucravacitinib and tofacitinib translates to distinct effects on downstream signaling pathways.



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Deucravacitinib Signaling Pathway



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Tofacitinib Signaling Pathway

Preclinical Efficacy in Imiquimod-Induced Psoriasis Model

The imiquimod (IMQ)-induced psoriasis mouse model is a widely used preclinical tool to evaluate the efficacy of potential psoriasis therapies. While direct head-to-head preclinical studies are limited, data from separate studies using this model provide insights into the comparative efficacy of deucravacitinib and tofacitinib.

Deucravacitinib

In an IMQ-induced psoriasis mouse model, deucravacitinib (30 mg/kg) administered in combination with shikonin demonstrated a significant improvement in psoriasis symptoms compared to a vehicle control group.[6] By day 7, there were notable reductions in psoriatic lesions and immune dysregulation.[6]

| Efficacy Endpoint | Deucravacitinib (30 mg/kg) + Shikonin (10 mg/kg) | Vehicle Control |
|--------------------------|---|-----------------|
| p-STAT3 Expression | Reduced | High |
| Ki67 Expression | Reduced | High |
| Capillary Proliferation | Inhibited | High |
| Immune Cell Infiltration | Reduced | High |

Data extracted from a study on combination therapy; effects of deucravacitinib monotherapy were also significant but presented in the context of the combination.[\[6\]](#)

Tofacitinib

Tofacitinib has also shown efficacy in the IMQ-induced psoriasis model. In one study, tofacitinib treatment significantly inhibited spontaneous scratching, a symptom associated with psoriatic itch.[\[7\]](#)

| Efficacy Endpoint | Tofacitinib | Vehicle Control |
|------------------------|-------------------------|-----------------|
| Spontaneous Scratching | Significantly inhibited | High |

This study focused on the antipruritic effects of tofacitinib.[\[7\]](#)

Impact on Key Psoriatic Cytokines

The therapeutic effects of both drugs are linked to their ability to modulate the cytokine milieu in the psoriatic microenvironment.

Deucravacitinib

In the IMQ-induced model, deucravacitinib treatment led to a decrease in several pro-inflammatory cytokines in the skin.

| Cytokine | Deucravacitinib (30 mg/kg) + Shikonin (10 mg/kg) | Vehicle Control |
|---------------|---|-----------------|
| IL-12p70 | Decreased | Upregulated |
| TNF- α | Decreased | Upregulated |
| IL-1 β | Decreased | Upregulated |
| IL-6 | Decreased | Upregulated |
| IL-17A | Decreased | Upregulated |

Data from a combination therapy study; deucravacitinib monotherapy also showed reductions in these cytokines.^[8]

Tofacitinib

Tofacitinib treatment in the IMQ model also resulted in the downregulation of key psoriatic cytokines.

| Cytokine (mRNA Expression) | Tofacitinib | Vehicle Control |
|----------------------------|-------------------------|-----------------|
| IL-22 | Significantly decreased | Increased |
| IL-23 | Significantly decreased | Increased |
| IL-31 | Significantly decreased | Increased |

This study measured mRNA expression of itch-related cytokines.^{[7][9]} In another study, tofacitinib was shown to partially suppress IL-17A, IL-22, and IL-23.

Experimental Protocols: Imiquimod-Induced Psoriasis Mouse Model

A typical experimental workflow for evaluating compounds in the IMQ-induced psoriasis model is as follows:



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IMQ-Induced Psoriasis Model Workflow

Detailed Protocol:

- Animal Model: Typically, C57BL/6 or BALB/c mice are used.
- Induction of Psoriasis: A daily topical application of a 5% imiquimod cream (e.g., Aldara) is administered to the shaved back and/or ear of the mice for 5-7 consecutive days.[6][8]
- Treatment Administration: Deucravacitinib, tofacitinib, or a vehicle control is administered, often orally via gavage, starting either prophylactically (before or at the time of IMQ application) or therapeutically (after the onset of psoriatic symptoms).
- Efficacy Assessment:
 - Macroscopic Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring erythema (redness), scaling, and thickness.
 - Ear Thickness: Ear swelling is measured daily using a caliper.
 - Histology: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
 - Cytokine Analysis: Skin or serum samples are collected to measure the levels of key cytokines (e.g., IL-17, IL-23, TNF- α) using methods like ELISA, multiplex assays, or qPCR.
 - Flow Cytometry: Immune cell populations in the skin, spleen, and peripheral blood can be analyzed by flow cytometry.[8]

Conclusion

Deucravacitinib and tofacitinib represent two distinct approaches to targeting the JAK-STAT pathway in psoriasis. Deucravacitinib's high selectivity for TYK2 offers a more targeted inhibition of the IL-23/IL-17 axis, a key driver of psoriasis pathology. Tofacitinib, with its broader JAK inhibition, impacts a wider array of cytokine signaling pathways. Preclinical data from imiquimod-induced psoriasis models demonstrate the efficacy of both compounds in reducing inflammation and modulating key psoriatic cytokines. The choice between these inhibitors in a research or therapeutic context will depend on the desired balance between broad-spectrum immunosuppression and targeted pathway inhibition. Further head-to-head preclinical studies would be valuable to provide a more direct comparison of their efficacy and safety profiles in psoriasis models.

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References

- 1. Frontiers | Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 5. Frontiers | From Bed to Bench and Back: TNF- α , IL-23/IL-17A, and JAK-Dependent Inflammation in the Pathogenesis of Psoriatic Synovitis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 8. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Deucravacitinib and Tofacitinib in Psoriasis Models: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575638#deucravacitinib-versus-tofacitinib-in-psoriasis-models]

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